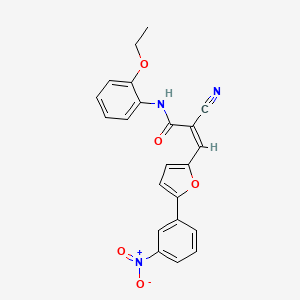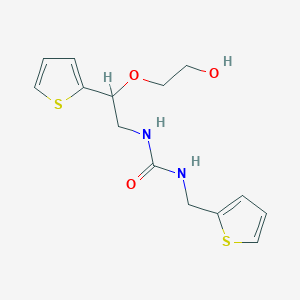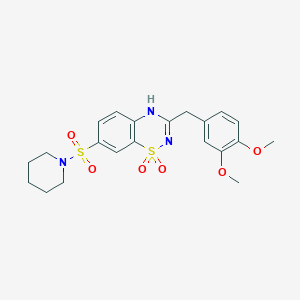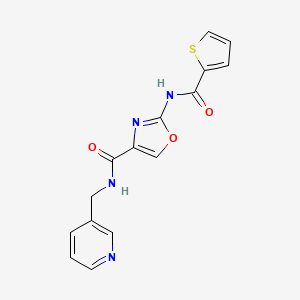
5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride” is a chemical compound with a molecular weight of 171.63 . It is a white to yellow solid and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in various studies . One method involves the use of an appropriate N-heterocyclic compound, DBU, and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate . The mixture is dissolved in acetonitrile and stirred at 65°C for 4–16 hours . The reaction is then quenched by the addition of water and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride” is represented by the linear formula C7H10ClN3 . The InChI code is 1S/C7H9N3.ClH/c1-6(2-8-1)7-3-9-5-10-4-7;/h3-6,8H,1-2H2;1H .Physical And Chemical Properties Analysis
“5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride” is a white to yellow solid . It has a molecular weight of 171.63 and a linear formula of C7H10ClN3 . The compound is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
GABAergic Modulation
The compound shares structural similarities with 4-aminobutanoic acid (GABA), a neurotransmitter involved in inhibitory signaling within the central nervous system. As such, EN300-27721184 could serve as a structural analogue for GABA, potentially influencing GABAergic pathways .
Positive Allosteric Modulators of GABA A Receptors
EN300-27721184: derivatives, such as (3-Arylazetidin-3-yl)acetates, are utilized in the preparation of positive allosteric modulators targeting GABA A receptors. These modulators enhance the receptor’s response to GABA, impacting neuronal excitability .
Heterocyclic Amino Acid Derivatives
The synthesis of novel heterocyclic amino acid derivatives involves EN300-27721184 . Researchers achieve this through Suzuki–Miyaura cross-coupling reactions, leading to diverse compounds containing azetidine and oxetane rings. These derivatives can be further explored for various applications .
Structural Scaffold for Drug Design
The azetidine moiety within EN300-27721184 serves as a pharmacophore subunit. Researchers leverage this scaffold for designing novel drug candidates with specific biological activities. By modifying the compound, they explore its potential in drug discovery .
Characterization and Safety Assessment
Detailed characterization of EN300-27721184 involves techniques such as 1H-NMR, 13C-NMR, 15N-NMR, 19F-NMR spectroscopy, and high-resolution mass spectrometry (HRMS). Additionally, toxicity studies and safety assessments are crucial for its potential therapeutic use .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-2-methoxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-9-3-2-7(6-11-9)8-4-10-5-8;;/h2-3,6,8,10H,4-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVPFIFZICYFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(tert-butylamino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829997.png)




![3-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2830006.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2830007.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830009.png)


![(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2830012.png)

